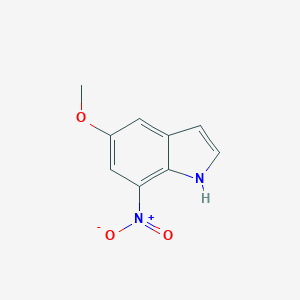

5-甲氧基-7-硝基-1H-吲哚

描述

5-Methoxy-7-nitro-1H-indole is a chemical compound that is used as an intermediate for chemical research and pharmaceutical .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years due to their significant role in natural products and drugs . Various methods have been developed for the synthesis of indole derivatives, including the Leimgruber–Batcho indole synthesis . The synthesized compounds are characterized by various physico-chemical and spectroscopic techniques .Molecular Structure Analysis

The molecular structure of 5-Methoxy-7-nitro-1H-indole is characterized by an indole ring substituted at the 3-position . The structure can be analyzed using various physico-chemical and spectroscopic techniques .Chemical Reactions Analysis

Indole derivatives, including 5-Methoxy-7-nitro-1H-indole, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have led to an increased interest in the synthesis of a variety of indole derivatives .科学研究应用

氘标记标准品的合成:徐和陈 (2006) 的一项研究使用了一种策略来合成 5-[2H3]-甲氧基-1H-吲哚,该化合物进一步用于生成 5-[2H3]-甲氧基-N,N-二甲基色胺。这项研究有助于化学研究和药理学中标记化合物的开发 (徐和陈,2006)。

抑制 AAA ATPase p97:阿尔瓦雷斯等人 (2015) 探讨了各种吲哚抑制剂(包括甲氧基、硝基衍生物)对 p97 蛋白的抑制作用,p97 蛋白是癌症研究中的一个重要靶点 (阿尔瓦雷斯等人,2015)。

合成取代的 1-甲氧基吲哚的方法:塞尔瓦库马等人 (2003) 开发了一种合成 1-甲氧基吲哚的途径,包括各种 2-取代的 1-甲氧基吲哚。该方法对于有机化学中复杂吲哚结构的合成很有价值 (塞尔瓦库马等人,2003)。

荧光有机纳米粒子:辛格和安萨里 (2017) 合成了 3-苯乙烯基吲哚的纳米粒子,显示出 3-(4-硝基苯乙烯基)-5-甲氧基-1H-吲哚的增强荧光。这些发现对材料科学有影响,特别是在荧光材料的开发中 (辛格和安萨里,2017)。

吲哚-2-乙酸甲酯合成:莫迪、奥格尔斯比和阿切尔 (2003) 研究了 5-甲氧基吲哚-2-乙酸甲酯的合成,探索了各种中间体和反应。这项研究对复杂有机化合物的合成有影响 (莫迪等人,2003)。

硝基取代吲哚的乙烯基化:埃格里斯、维拉克帕和梅嫩德斯 (2009) 研究了 5-硝基-4-乙烯基吲哚的合成,提供了一种创建含有邻位硝基乙烯基部分的芳香体系的新方法。这项研究为吲哚衍生物的合成提供了一种新方法 (埃格里斯等人,2009)。

吲哚化学中的亲核取代:山田等人 (2009) 证明了 1-甲氧基-6-硝基吲哚-3-甲醛可用作合成三取代吲哚衍生物的多功能亲电试剂。这项研究有助于有机合成领域,特别是在吲哚化学中 (山田等人,2009)。

安全和危害

5-Methoxy-7-nitro-1H-indole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of skin contact, it is advised to wash with plenty of water .

属性

IUPAC Name |

5-methoxy-7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-7-4-6-2-3-10-9(6)8(5-7)11(12)13/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGPVHABLSIDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646715 | |

| Record name | 5-Methoxy-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-7-nitro-1H-indole | |

CAS RN |

10553-10-3 | |

| Record name | 5-Methoxy-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

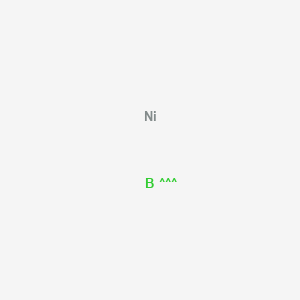

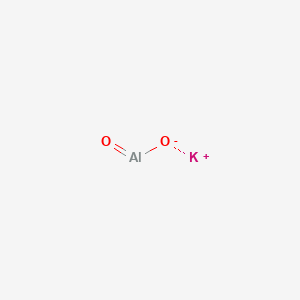

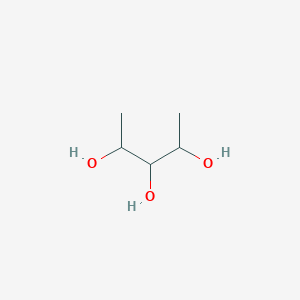

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

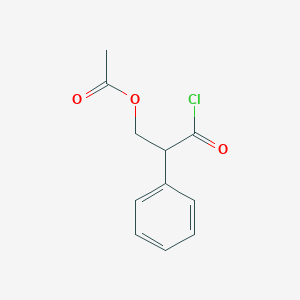

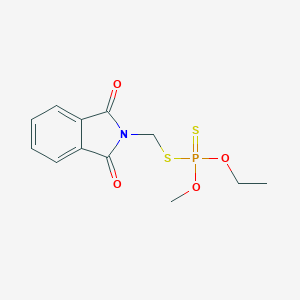

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)